4-{[(4-Chlorophenyl)sulfonyl]amino}butanoic acid
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Description
“4-{[(4-Chlorophenyl)sulfonyl]amino}butanoic acid” is a chemical compound with a molecular weight of 277.73 . The IUPAC name for this compound is 4-{[(4-chlorophenyl)sulfonyl]amino}butanoic acid .
Molecular Structure Analysis
The InChI code for “4-{[(4-Chlorophenyl)sulfonyl]amino}butanoic acid” is 1S/C10H12ClNO4S/c11-8-3-5-9(6-4-8)17(15,16)12-7-1-2-10(13)14/h3-6,12H,1-2,7H2,(H,13,14) . This code provides a specific description of the structure of the molecule.Scientific Research Applications
GABA Derivatives and Spasticity Treatment
Research on β-(4-chlorophenyl)-γ-aminobutyric acid, a derivative closely related to 4-{[(4-Chlorophenyl)sulfonyl]amino}butanoic acid, has demonstrated its effectiveness in treating spastic patients. It was found to depress the dynamic response to muscle stretch in patients with spinal lesions, indicating its potential application in neuromuscular therapy (Burke, Andrews, & Knowles, 1971).
Baclofen and Neuropsychiatric Symptoms
Another derivative, Baclofen (β-4-chlorophenyl-γ-amino butyric acid), has been explored for its utility in addressing conditions such as spasticity of spinal origin, trigeminal neuralgia, and tardive dyskinesia. Its role in managing severe psychiatric symptoms following abrupt withdrawal highlights the critical balance required in dosing and the need for further research into its neuropsychiatric effects (Swigar & Bowers, 1986).
Amino Acid Derivatives in Depression
The study of amino acid derivatives, including compounds similar to 4-{[(4-Chlorophenyl)sulfonyl]amino}butanoic acid, in the context of depression provides insights into neurotransmitter function and potential therapeutic approaches. Research identifying glutamate receptor agonists and their concentrations in patients with depression underscores the complex role of amino acids in mental health and the potential for targeted therapeutic interventions (Francis et al., 1989).
Nicotine Metabolism and Cancer Research
In the realm of cancer research, the study of nicotine metabolism has led to the identification of specific metabolites, including 4-oxo-4-(3-pyridyl)butanoic acid and its enantiomers. This research highlights the significant pathway of nicotine metabolism and its implications for understanding the carcinogenic potential of tobacco products, demonstrating the relevance of chemical derivatives in oncological research (Hecht et al., 1999).
Environmental Health and PFC Exposure
Explorations into the impact of polyfluoroalkyl chemicals (PFCs) on health have revealed associations with kidney function and developmental issues in adolescents. These studies illustrate the broader environmental health context in which related chemical compounds, including derivatives of 4-{[(4-Chlorophenyl)sulfonyl]amino}butanoic acid, may play a role, emphasizing the need for understanding exposure risks and mechanisms (Kataria et al., 2015).
properties
IUPAC Name |
4-[(4-chlorophenyl)sulfonylamino]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO4S/c11-8-3-5-9(6-4-8)17(15,16)12-7-1-2-10(13)14/h3-6,12H,1-2,7H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLFODGXQLMGVNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NCCCC(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(4-Chlorophenyl)sulfonyl]amino}butanoic acid |
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